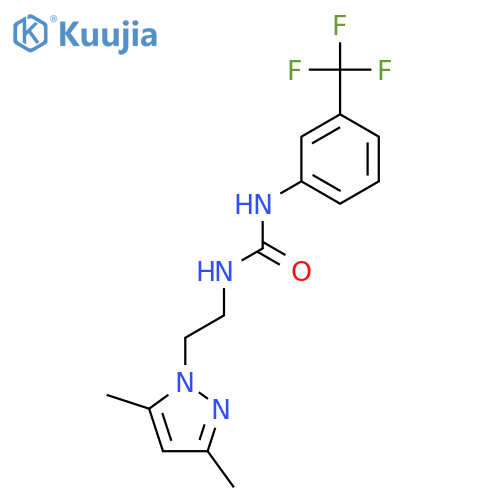Cas no 1226437-07-5 (3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea)

1226437-07-5 structure
商品名:3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea
3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea 化学的及び物理的性質
名前と識別子
-
- 3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea
- 1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
- 1226437-07-5
- AKOS024528408
- F5957-0250
- 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea
- VU0528922-1
-
- インチ: 1S/C15H17F3N4O/c1-10-8-11(2)22(21-10)7-6-19-14(23)20-13-5-3-4-12(9-13)15(16,17)18/h3-5,8-9H,6-7H2,1-2H3,(H2,19,20,23)
- InChIKey: JQFFDINOKIBBJV-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=C(C=1)NC(NCCN1C(C)=CC(C)=N1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 326.13544566g/mol
- どういたいしつりょう: 326.13544566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 59Ų
3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5957-0250-20mg |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0250-10mg |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0250-5mg |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0250-3mg |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0250-15mg |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0250-2mg |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0250-2μmol |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0250-5μmol |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0250-4mg |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0250-10μmol |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 10μmol |
$69.0 | 2023-09-09 |
3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea 関連文献
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
1226437-07-5 (3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea) 関連製品
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
